2-丙基己酸

描述

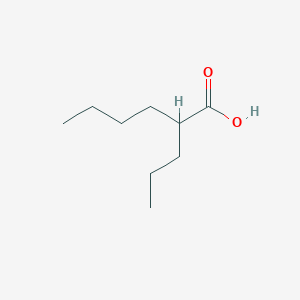

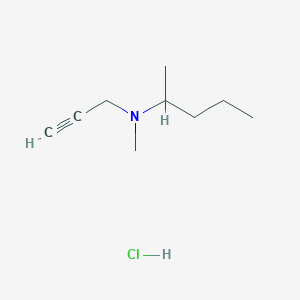

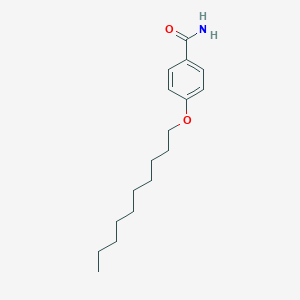

2-Propylhexanoic acid, also known as 2-PH, is a short-chain fatty acid (SCFA) that is found naturally in the human body and in some foods. It is a saturated fatty acid with a molecular formula of C7H14O2. 2-PH is an important component of the human body and plays a role in the regulation of energy metabolism and other metabolic processes. It is also used in the synthesis of a variety of compounds, including pharmaceuticals and cosmetics.

科学研究应用

在酯合成和催化中的应用

2-丙基己酸在酯的合成中起着至关重要的作用,在各个行业中都是至关重要的。例如,在强化丁基己酸酯的形成过程中,这是一种长链酯,在食品、饮料和化妆品中使用,使用了包含2-甲基咪唑和对甲苯磺酸等成分的深共熔溶剂(Zhou et al., 2020)。此外,离子液体已被用作己酸酯化反应中的双重催化剂-溶剂,展示了相关化合物的催化多功能性(Zeng et al., 2020)。

在材料科学和化学合成中的用途

2-丙基己酸衍生物,特别是金属2-乙基己酸盐,在材料科学中作为前体物质有着广泛的应用。它们被用于环氧开环聚合的催化和在涂料行业中因其作为干燥剂的性质而被使用(Mishra et al., 2007)。这种化合物还在复杂分子的合成中展示了其实用性,例如1,2,4,5-四取代咪唑的合成,作为高效的有机催化剂和反应介质(Hekmatshoar et al., 2015)。

在环境和工业过程中的作用

在环境背景下,像2-乙基己醇这样的增塑剂的代谢产物,与2-丙基己酸在结构上相似,已经在各种样本中被发现,表明它们的普遍存在和潜在的环境影响(Horn et al., 2004)。该化合物的衍生物在工业过程中也很重要,例如醛的空气氧化以产生羧酸,在这个过程中,溶剂和催化剂等变量显著影响产品分布(Lehtinen and Brunow, 2000)。

安全和危害

作用机制

Target of Action

2-Propylhexanoic acid, also known as valproic acid, is primarily used in the treatment of epilepsy and bipolar disorder. It is known to target and inhibit the enzyme histone deacetylase , which plays a crucial role in the regulation of gene expression. By inhibiting this enzyme, 2-Propylhexanoic acid can affect the transcription of certain genes, leading to changes in neuronal activity that can help control seizures and mood episodes.

Mode of Action

The compound interacts with its target, the histone deacetylase enzyme, by binding to its active site and preventing it from removing acetyl groups from histones . This inhibition leads to an increase in the acetylation of histones, which can loosen the structure of the chromatin and make the DNA more accessible for transcription. As a result, the expression of certain genes is increased, leading to changes in neuronal activity that can help control seizures and mood episodes.

Biochemical Pathways

The primary biochemical pathway affected by 2-Propylhexanoic acid is the histone acetylation pathway . By inhibiting histone deacetylase, the compound increases the acetylation of histones, leading to changes in gene expression. The exact genes affected can vary, but they are generally involved in regulating neuronal activity. The downstream effects of these changes in gene expression can include a reduction in seizure frequency and severity, as well as improved mood stability.

Pharmacokinetics

The pharmacokinetics of 2-Propylhexanoic acid involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly and completely absorbed. It is widely distributed throughout the body and can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is metabolized in the liver and excreted in the urine . The half-life of 2-Propylhexanoic acid is approximately 15 hours, allowing for once or twice daily dosing .

Result of Action

The molecular and cellular effects of 2-Propylhexanoic acid’s action include increased histone acetylation and changes in gene expression . These changes can lead to alterations in neuronal activity, which can help control seizures and stabilize mood. At the cellular level, the compound’s effects can lead to changes in the excitability of neurons, which can help reduce the frequency and severity of seizures and mood episodes.

Action Environment

The action of 2-Propylhexanoic acid can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain enzymes in the liver can affect the metabolism of the compound, potentially influencing its efficacy and side effect profile . Furthermore, the compound’s stability and efficacy can be affected by storage conditions, such as temperature and humidity .

生化分析

Biochemical Properties

2-Propylhexanoic acid plays a significant role in biochemical reactions, particularly as a metabolite of valproic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme histone deacetylase (HDAC), where 2-Propylhexanoic acid acts as an inhibitor. This inhibition leads to changes in gene expression by altering the acetylation status of histones . Additionally, 2-Propylhexanoic acid has been shown to interact with nuclear receptors, influencing the transcription of genes involved in lipid metabolism .

Cellular Effects

2-Propylhexanoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In hepatocarcinoma cells, 2-Propylhexanoic acid induces triglyceride accumulation, leading to steatosis . This compound also affects the expression of genes involved in lipid metabolism and inflammation, thereby altering cellular functions . Furthermore, 2-Propylhexanoic acid has been shown to impact mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of 2-Propylhexanoic acid involves its interaction with various biomolecules. It binds to and inhibits histone deacetylases, leading to increased acetylation of histones and changes in gene expression . This compound also interacts with nuclear receptors, modulating the transcription of genes involved in lipid metabolism . Additionally, 2-Propylhexanoic acid has been shown to inhibit enzymes involved in fatty acid oxidation, leading to alterations in cellular energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propylhexanoic acid have been observed to change over time. The compound is relatively stable, but its degradation products can influence cellular functions. Long-term exposure to 2-Propylhexanoic acid has been shown to induce steatosis and alter gene expression in hepatocarcinoma cells . Additionally, the stability of 2-Propylhexanoic acid in various solvents and its degradation over time can impact its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of 2-Propylhexanoic acid vary with different dosages in animal models. At low doses, it has been shown to induce mild changes in gene expression and cellular metabolism . At higher doses, 2-Propylhexanoic acid can cause significant toxicity, including hepatotoxicity and neurotoxicity . The threshold effects observed in these studies indicate that careful dosage control is necessary to avoid adverse effects.

Metabolic Pathways

2-Propylhexanoic acid is involved in several metabolic pathways, including those related to lipid metabolism. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in fatty acid oxidation pathways also highlights its role in cellular energy metabolism .

Transport and Distribution

Within cells and tissues, 2-Propylhexanoic acid is transported and distributed through interactions with transporters and binding proteins. It has been shown to interact with fatty acid-binding proteins, facilitating its transport within cells . Additionally, the compound’s distribution within tissues can influence its localization and accumulation, impacting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-Propylhexanoic acid is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism . The compound’s targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles . This localization is essential for its interaction with enzymes and other biomolecules involved in metabolic processes.

属性

IUPAC Name |

2-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXRWNDOEKHFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875838 | |

| Record name | HEXANOIC ACID, 2-PROPYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3274-28-0 | |

| Record name | 2-Propylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID, 2-PROPYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5671E148V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Propylhexanoic acid used as an internal standard in the analysis of valproic acid?

A: 2-Propylhexanoic acid shares structural similarities with valproic acid (2-propylpentanoic acid). This similarity in structure often translates to similar chemical behavior during extraction and gas chromatography analysis. Using a structurally similar compound as an internal standard helps to minimize variations during sample preparation and analysis, leading to more accurate and reliable quantification of valproic acid in plasma samples.

Q2: What are the advantages of using on-column propylation in the gas chromatographic analysis of valproic acid?

A2: On-column propylation offers several advantages:

- Simplicity: It eliminates the need for a separate derivatization step, making the process faster and more convenient.

Q3: How is the identity of the propyl ester derivatives confirmed in the analysis?

A: Gas chromatography-mass spectrometry (GC-MS) is employed to confirm the identity of the propylated derivatives of valproic acid and the internal standard. GC-MS separates the compounds based on their retention time and then identifies them based on their unique mass-to-charge ratio (m/z) fragmentation patterns.

Q4: What challenges are associated with using cyclohexane carboxylic acid as an internal standard for valproic acid analysis?

A: While cyclohexane carboxylic acid is a commonly used internal standard for valproic acid, research indicates that its performance can be less consistent over the lifespan of a gas chromatography column compared to alternatives like 2-ethylpentanoic acid. Specific guidelines need to be followed when using cyclohexane carboxylic acid to ensure reliable results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)